Cas no 770684-35-0 (2-Amino-4-morpholinobutanoic acid)
2-Amino-4-morpholinobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-morpholinobutanoic acid
- (2S)-2-AMINO-4-(MORPHOLIN-4-YL)BUTANOIC ACID
- 2-amino-4-morpholin-4-ylbutanoic acid
- 2-amino-4-(morpholin-4-yl)butanoic acid
- 2-Amino-4-(mopholin-4-yl) butanoic acid
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- Inchi: 1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12)
- InChI Key: ONSDVFIYMCKDLR-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CCC(C(=O)O)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 169
- Topological Polar Surface Area: 75.8
2-Amino-4-morpholinobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-91881-0.05g |
2-amino-4-(morpholin-4-yl)butanoic acid |
770684-35-0 | 95% | 0.05g |
$273.0 | 2024-05-21 | |
| Enamine | EN300-91881-0.1g |
2-amino-4-(morpholin-4-yl)butanoic acid |
770684-35-0 | 95% | 0.1g |
$407.0 | 2024-05-21 | |
| Enamine | EN300-91881-0.25g |
2-amino-4-(morpholin-4-yl)butanoic acid |
770684-35-0 | 95% | 0.25g |
$579.0 | 2024-05-21 | |
| Enamine | EN300-91881-0.5g |
2-amino-4-(morpholin-4-yl)butanoic acid |
770684-35-0 | 95% | 0.5g |
$914.0 | 2024-05-21 | |
| Enamine | EN300-91881-1.0g |
2-amino-4-(morpholin-4-yl)butanoic acid |
770684-35-0 | 95% | 1.0g |
$1172.0 | 2024-05-21 | |
| Enamine | EN300-91881-2.5g |
2-amino-4-(morpholin-4-yl)butanoic acid |
770684-35-0 | 95% | 2.5g |
$2295.0 | 2024-05-21 | |
| Enamine | EN300-91881-5.0g |
2-amino-4-(morpholin-4-yl)butanoic acid |
770684-35-0 | 95% | 5.0g |
$3396.0 | 2024-05-21 | |
| Enamine | EN300-91881-10.0g |
2-amino-4-(morpholin-4-yl)butanoic acid |
770684-35-0 | 95% | 10.0g |
$5037.0 | 2024-05-21 | |
| A2B Chem LLC | AV35820-1mg |
2-Amino-4-morpholinobutanoic acid |
770684-35-0 | 90% | 1mg |
$146.00 | 2024-04-19 | |
| A2B Chem LLC | AV35820-5mg |
2-Amino-4-morpholinobutanoic acid |
770684-35-0 | 90% | 5mg |
$170.00 | 2024-04-19 |
2-Amino-4-morpholinobutanoic acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-Amino-4-morpholinobutanoic acid
2-Amino-4-Morpholinobutanoic Acid: A Comprehensive Overview
2-Amino-4-morpholinobutanoic acid, identified by the CAS number 770684-35-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure combining an amino group and a morpholino ring, has garnered attention due to its potential applications in drug design and chemical synthesis. Recent studies have highlighted its role in various biochemical pathways, making it a subject of intensive research.
The molecular structure of 2-amino-4-morpholinobutanoic acid consists of a butanoic acid backbone with an amino group at the second carbon and a morpholino group at the fourth carbon. This configuration imparts the molecule with both acidic and basic properties, enhancing its versatility in chemical reactions. The presence of the morpholino ring introduces additional complexity, enabling interactions with biological systems that are not possible with simpler amino acids.
Recent advancements in computational chemistry have allowed researchers to model the behavior of 2-amino-4-morpholinobutanoic acid in various environments. These studies have revealed that the compound exhibits significant stability under physiological conditions, making it a promising candidate for drug delivery systems. Moreover, its ability to form stable complexes with metal ions has opened new avenues for its use in chelation therapy.
In terms of synthesis, 2-amino-4-morpholinobutanoic acid can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. The choice of synthesis route depends on the desired purity and scale of production. Recent research has focused on optimizing these processes to enhance yield and reduce costs, making the compound more accessible for large-scale applications.
The biological activity of 2-amino-4-morpholinobutanoic acid has been extensively studied, particularly in relation to its potential as a neuroprotective agent. Experimental data suggest that the compound may play a role in modulating neurotransmitter systems, offering new possibilities for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-amino-4-morpholinobutanoic acid, CAS number 770684-35-0, is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties and promising biological activities continue to drive innovative research, positioning it as a key player in future advancements in medicine and chemistry.
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